

A Comparative Analysis of the Degradation Profiles of Omeprazole, Lansoprazole, and Pantoprazole

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Compound of Interest

Compound Name: *Omeprazole acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the degradation profiles of three commonly used proton pump inhibitors (PPIs): omeprazole, lansoprazole, and pantoprazole. Understanding the stability and degradation pathways of these drugs is crucial for formulation development, storage, and ensuring therapeutic efficacy. The following sections present a synthesis of experimental data on their degradation under various stress conditions, detailed experimental protocols, and visual representations of the study workflows.

Comparative Degradation Data

The stability of omeprazole, lansoprazole, and pantoprazole is significantly influenced by factors such as pH, temperature, light, and oxidizing agents. The following table summarizes the quantitative data from forced degradation studies.

Stress Condition	Omeprazole	Lansoprazole	Pantoprazole
Acidic Degradation	Significant degradation in acidic medium. The decomposition can be described by first-order kinetics. ^[1] The active metabolite, sulfenamide, is formed in a strongly acidic environment. ^[1]	Degradates under acidic conditions, leading to the formation of degradation products DP-1, DP-2, and DP-3. ^[2]	Stability is pH-dependent, with the rate of degradation increasing with decreasing pH. ^[3]
Basic Degradation	Subject to degradation under basic conditions.	Degradates in the presence of a base, forming degradation product DP-4. ^[2]	
Neutral Hydrolysis	Degradates under neutral hydrolytic conditions, resulting in the formation of DP-5. ^[2]		
Oxidative Degradation	Degradates under oxidative stress, leading to the formation of degradation products DP-1, DP-6, DP-7, and DP-8. ^[2]		

Thermal Degradation	Stable in solid state at increased temperatures (313 K to 393 K), with degradation kinetics following a first-order reaction. [1] [4] Samples changed color from white to light-brown after 24 hours at 393K. [1]	Found to be stable under thermal conditions. [2]	Stable for 3 days at 20°C to 25°C and for 28 days at 2°C to 8°C when stored in glass vials and polypropylene syringes, respectively. [5] [6]
Photolytic Degradation	Reaches 90% concentration after 8.50 months when exposed to light, compared to 12.11 months when protected from light. [7]	Found to be stable under photolytic conditions. [2]	Stable for 3 days at room temperature with exposure to light. [5] [6]
Humidity	High sensitivity to air humidity ranging from 25% to 90% RH in the solid state. [1] [4]		

Experimental Protocols

The following are detailed methodologies for key experiments cited in the degradation studies of omeprazole, lansoprazole, and pantoprazole.

Forced Degradation Study of Lansoprazole

As per ICH guidelines Q1A (R2), lansoprazole was subjected to forced degradation under various stress conditions.[\[2\]](#)

- Acid Degradation: Lansoprazole was treated with 0.1 N HCl.
- Base Degradation: The drug was subjected to 0.1 N NaOH.

- Neutral Hydrolysis: Lansoprazole was refluxed in water.
- Oxidative Degradation: The drug was treated with 30% H₂O₂.
- Thermal Degradation: The solid drug was exposed to dry heat at 60°C.
- Photolytic Degradation: The drug was exposed to UV light (254 nm) and sunlight.

Analysis: The degradation products were identified and characterized using UPLC/ESI/HRMS with in-source CID experiments and accurate mass measurements. Chromatographic separation was achieved on a Hiber Purospher, C18 column (250 × 4.6 mm, 5 μ) using 10 mM ammonium acetate and acetonitrile as a mobile phase in a gradient elution mode at a flow rate of 1.0 ml/min.[2]

Solid-State Degradation of Omeprazole

The stability of omeprazole in the solid state was evaluated under increased temperature and relative air humidity.[1][4]

- Conditions: Degradation was conducted at temperatures ranging from 313 K to 393 K and in air humidity varying from 25% to 90% RH.[1][4]
- Analysis: Changes in omeprazole concentration were monitored by HPLC with UV detection. The analytical system consisted of a Rheodyne 7120 injector with a 20 μ L loop. A LiChrospher®100 RP-18 column (5 μ m particle size, 100 mm × 4 mm) was used as the stationary phase. The mobile phase was a mixture of methanol and 100 mM ammonium acetate (60:40 v/v). UV detection was performed at 302 nm.[1]

Stability Study of Pantoprazole Sodium

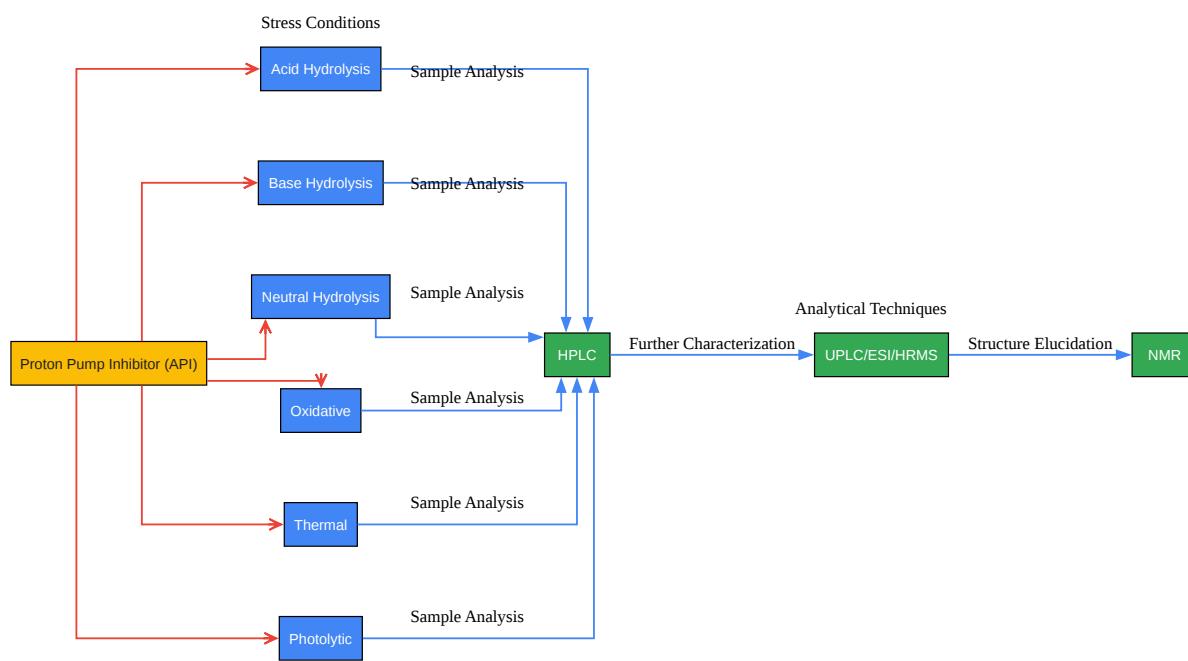
The chemical stability of pantoprazole sodium was determined in various containers and solutions.[5][6]

- Preparation: Pantoprazole 4 mg/mL was prepared and stored in glass vials at 20°C to 25°C and in polypropylene syringes at 2°C to 8°C. Solutions of 0.4 mg/mL and 0.8 mg/mL were prepared in 5% dextrose in water (D5W) and 0.9% sodium chloride (NS) and stored in PVC minibags at 2°C to 8°C or at 20°C to 25°C.[6]

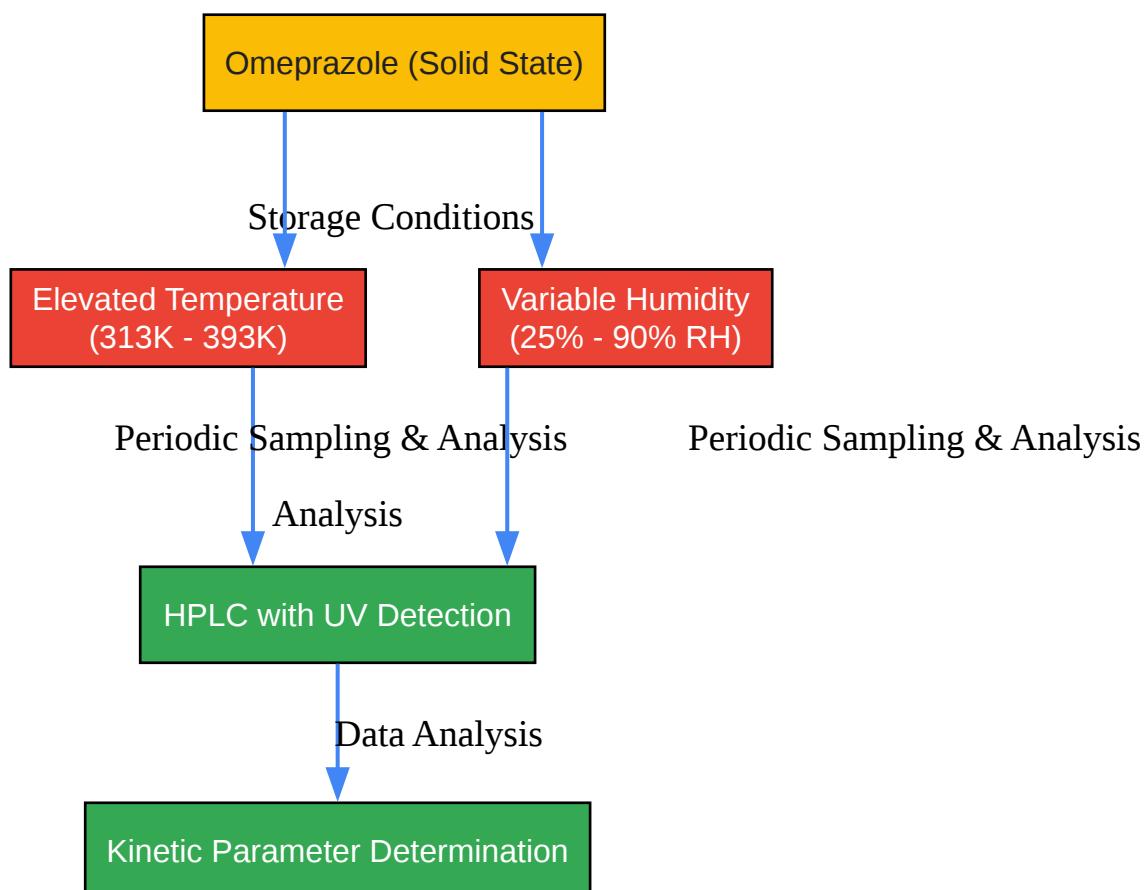
- Analysis: Samples were collected on days 0, 2, 3, 7, 14, 21, and 28 and analyzed in duplicate using a stability-indicating high-performance liquid chromatography (HPLC) assay.
[\[6\]](#)

Visualizing Experimental Workflows

The following diagrams illustrate the experimental workflows for the degradation studies.

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Forced Degradation Study Workflow



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